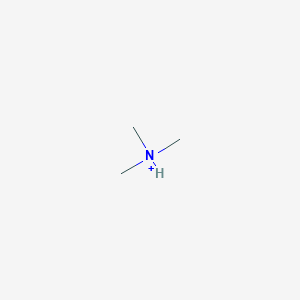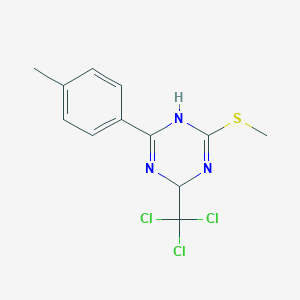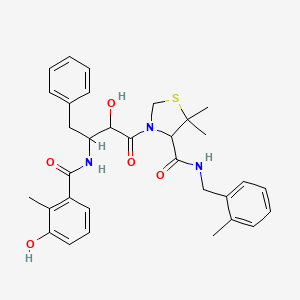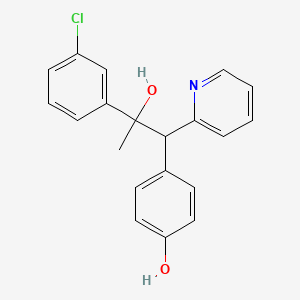![molecular formula C20H22N2O4 B1229289 N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE](/img/structure/B1229289.png)
N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE is a chemical compound with the molecular formula C20H22N2O4. It is classified as an amidobenzoic acid derivative and has a molecular weight of 354.40 g/mol . This compound is known for its unique structure, which includes a phenoxyethylamino group and an oxolanecarboxamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyethylamine Intermediate: This step involves the reaction of phenol with ethylamine under basic conditions to form phenoxyethylamine.
Amidation Reaction: The phenoxyethylamine intermediate is then reacted with a suitable carboxylic acid derivative, such as oxalyl chloride, to form the corresponding amide.
Cyclization: The amide is then cyclized under acidic or basic conditions to form the oxolanecarboxamide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE: is similar to other amidobenzoic acid derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a phenoxyethylamino group and an oxolanecarboxamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H22N2O4 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[2-(2-phenoxyethylcarbamoyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c23-19(21-12-14-25-15-7-2-1-3-8-15)16-9-4-5-10-17(16)22-20(24)18-11-6-13-26-18/h1-5,7-10,18H,6,11-14H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
NEAAQTDWNJDKEY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229211.png)
![2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B1229212.png)

![7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1229217.png)

![2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1229221.png)
![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)



